An In-Depth Technical Guide to Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
An In-Depth Technical Guide to Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a pivotal strategy for modulating the pharmacological properties of bioactive peptides.[1][][3] These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and optimize pharmacokinetic profiles.[1] Among the diverse repertoire of synthetic amino acids, Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA stands out as a valuable building block. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in peptide chemistry.
Core Characteristics of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a derivative of the unnatural D-amino acid, 2-amino-5-phenylpentanoic acid. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the formation of a salt with dicyclohexylamine (DCHA).
The Role of the Boc Protecting Group
The Boc group is a cornerstone of peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).[4] Its primary function is to temporarily mask the nucleophilicity of the α-amino group, preventing unwanted side reactions during the coupling of the carboxylic acid moiety to the N-terminus of a growing peptide chain.[4] The Boc group is prized for its stability under a wide range of chemical conditions and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[5]
The Significance of the Dicyclohexylamine (DCHA) Salt
The formation of a dicyclohexylammonium salt significantly enhances the handling and stability of the Boc-protected amino acid.[6] Many free Boc-amino acids are oils or amorphous solids that can be challenging to purify and weigh accurately. The DCHA salt is typically a crystalline, free-flowing solid, which simplifies purification by recrystallization and improves storage stability.[6]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₆N₂O₄ | [6][7][8] |
| Molecular Weight | 474.68 g/mol | [6][8] |
| Appearance | White to off-white powder/solid | [6] |
| Purity | ≥98% (typically by HPLC) | [6] |
| Storage Temperature | 0-8 °C | [6] |
Synthesis and Purification
The synthesis of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA involves two principal stages: the enantioselective synthesis of the D-amino acid backbone and the subsequent protection of the amino group and salt formation.
Enantioselective Synthesis of D-2-amino-5-phenylpentanoic Acid
The asymmetric synthesis of D-amino acids is a well-established field, with several methodologies available to achieve high enantiopurity. Enzymatic resolutions and asymmetric catalysis are common approaches.[9][10] For instance, phenylalanine ammonia lyases (PALs) have been engineered to catalyze the asymmetric hydroamination of α,β-unsaturated carboxylic acids to produce D-amino acids with high enantiomeric excess.[10]
Boc Protection and DCHA Salt Formation: A Step-by-Step Protocol
The following is a generalized, yet detailed, protocol for the Boc protection of D-2-amino-5-phenylpentanoic acid and its subsequent conversion to the DCHA salt, based on established methods for Boc protection of amino acids.[5][11]
Materials:
-
D-2-amino-5-phenylpentanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Dicyclohexylamine (DCHA)
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Dissolution: Dissolve D-2-amino-5-phenylpentanoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amino acid.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
-
Isolation of Boc-D-2-amino-5-phenylpentanoic Acid:
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid, which may be an oil.
-
-
DCHA Salt Formation:
-
Dissolve the crude Boc-protected amino acid oil in a suitable solvent such as ether or ethyl acetate.
-
Slowly add one equivalent of dicyclohexylamine with stirring.
-
The Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA salt will precipitate out of the solution.
-
-
Purification: The precipitated salt can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.[11]
-
The aqueous work-up with a mild acid, such as citric acid, is necessary to protonate the carboxylate and facilitate the extraction of the Boc-protected amino acid into the organic phase.
-
The precipitation of the DCHA salt from a non-polar solvent allows for an efficient purification step, separating the desired product from residual impurities.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methine proton alpha to the amino group, the methylene protons of the pentanoic acid chain, the aromatic protons of the phenyl group, and the protons of the dicyclohexylammonium cation.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the various aliphatic and aromatic carbons in the molecule.[12][13]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of Boc-protected amino acids. A C18 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA, is typically employed.[14][]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. In the positive ion mode, the protonated molecule of the free Boc-amino acid can be observed after the dissociation of the DCHA salt. A characteristic fragmentation pattern in tandem MS (MS/MS) involves the loss of the Boc group or isobutylene.[14][16][]
Application in Peptide Synthesis
The primary application of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is as a building block in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.
Workflow for Incorporation into a Peptide Chain
The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid into a peptide chain during SPPS.
Caption: General workflow for SPPS using Boc-protected amino acids.
Liberation of the Free Acid from the DCHA Salt
Prior to its use in peptide synthesis, the free Boc-amino acid must be liberated from its DCHA salt. This is typically achieved by dissolving the salt in an organic solvent and washing with an aqueous acid solution to protonate the carboxylic acid and extract the dicyclohexylammonium salt into the aqueous phase.
Boc Deprotection Protocol
The removal of the Boc group is a critical step in SPPS.
Materials:
-
Boc-protected peptide bound to the resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane), if acid-sensitive residues are present
Protocol:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralize the resulting N-terminal ammonium salt with a solution of a hindered base, such as diisopropylethylamine (DIPEA) in DCM, to liberate the free amine for the next coupling step.
Mechanism of Boc Deprotection:
The mechanism involves the protonation of the Boc-carbonyl oxygen by TFA, followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.
Caption: Simplified mechanism of Boc deprotection with acid.
Safety and Handling
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a chemical compound that should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[][14]
Conclusion
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a valuable and versatile building block for the synthesis of peptides with modified properties. Its D-configuration offers resistance to enzymatic degradation, while the phenylpentanoic acid side chain can introduce unique steric and hydrophobic interactions. The Boc protecting group and DCHA salt formulation provide stability, ease of handling, and compatibility with standard peptide synthesis methodologies. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for its effective utilization in the design and development of novel peptide-based therapeutics.
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